![molecular formula C13H13N3O5 B3820245 N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide](/img/structure/B3820245.png)
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide
Overview
Description
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide, also known as DMFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide is not fully understood. However, it is believed that N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide binds with metal ions through its nitro and carbonyl groups, resulting in a change in fluorescence intensity. The binding of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide with metal ions may also result in the formation of a complex, which may have unique biochemical and physiological effects.
Biochemical and Physiological Effects:
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has been shown to have unique biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of metal ions, N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has also been studied for its potential applications in cancer therapy. N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its ability to induce apoptosis. N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, its ability to inhibit cancer cell growth, and its anti-inflammatory and antioxidant properties. However, N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide. One area of research is the development of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide-based sensors for the detection of metal ions in biological and environmental samples. Another area of research is the study of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide's potential applications in cancer therapy and other diseases. Further studies are also needed to fully understand the mechanism of action of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide and to identify potential side effects and toxicity.
Scientific Research Applications
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide is its use as a fluorescent probe for the detection of metal ions. N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide has been shown to selectively bind with metal ions, such as copper, zinc, and iron, resulting in a change in fluorescence intensity. This property of N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
properties
IUPAC Name |
N-[(E)-(4,4-dimethyl-2-oxooxolan-3-ylidene)amino]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-13(2)7-21-12(18)10(13)14-15-11(17)8-3-5-9(6-4-8)16(19)20/h3-6H,7H2,1-2H3,(H,15,17)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPDSHGNZKZFO-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(COC(=O)/C1=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,4-dimethyl-2-oxodihydro-3(2H)-furanylidene)-4-nitrobenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.